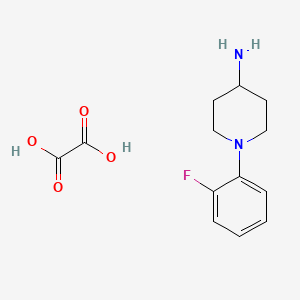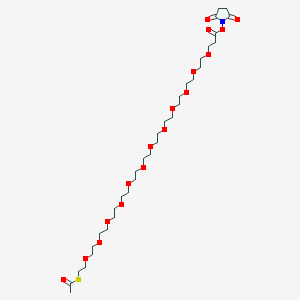
PEG12-SATA (S-acetyl-PEG12-NHS ester)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Comprehensive Analysis of PEG12-SATA Applications
PEG12-SATA (S-acetyl-PEG12-NHS ester): is a derivative of polyethylene glycol (PEG) used extensively in scientific research due to its biocompatibility, non-immunogenicity, and water solubility. Below is a detailed analysis of its unique applications across various fields of research.
Protein PEGylation
PEGylation: is the process of attaching PEG chains to proteins or peptides to improve their pharmacokinetics and stability. PEG12-SATA can be used to modify therapeutic proteins, thereby reducing their immunogenicity and enhancing their solubility and circulation time in the bloodstream .
Drug Delivery Systems
PEG12-SATA is instrumental in creating drug delivery platforms . Its incorporation into nanoparticle systems allows for targeted delivery of drugs, particularly in cancer therapy, where it helps to evade the immune system and deliver chemotherapeutic agents directly to tumor cells .
Antibody-Drug Conjugates
In the development of antibody-drug conjugates (ADCs) , PEG12-SATA serves as a linker that attaches potent drugs to specific antibodies. This application is crucial in designing personalized medicines that target and destroy cancer cells while sparing healthy tissue .
Surface Modification
The hydrophilic nature of PEG12-SATA makes it suitable for surface modification of medical devices. By coating surfaces with PEG12-SATA, researchers can create anti-fouling layers that resist protein adsorption and cell adhesion, which is vital in implantable medical devices .
Biosensors and Diagnostics
PEG12-SATA-modified surfaces are used in biosensors to enhance signal detection and sensitivity. The PEG layer provides a biocompatible interface that can immobilize enzymes or antibodies for the detection of various biomarkers .
Hydrogel Formation
Hydrogels: with PEG12-SATA can be synthesized for tissue engineering applications. These hydrogels provide a 3D scaffold that supports cell growth and tissue regeneration, making them valuable in regenerative medicine .
Gene Delivery
PEG12-SATA is used in gene delivery systems to protect genetic material during delivery and facilitate its entry into cells. This application is significant in gene therapy, where delivering nucleic acids to specific cells can treat genetic disorders .
Protein Labeling and Crosslinking
In proteomics, PEG12-SATA is used for protein labeling and crosslinking . It allows researchers to attach fluorescent tags or other molecules to proteins, aiding in the study of protein interactions and functions .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H59NO17S/c1-30(35)52-29-28-50-27-26-49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-40-7-6-39-5-4-33(38)51-34-31(36)2-3-32(34)37/h2-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZFZXFZLUQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H59NO17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PEG12-SATA (S-acetyl-PEG12-NHS ester) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



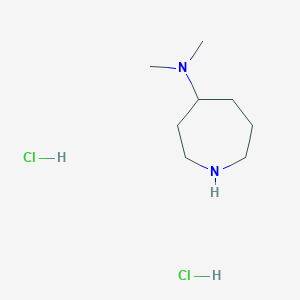

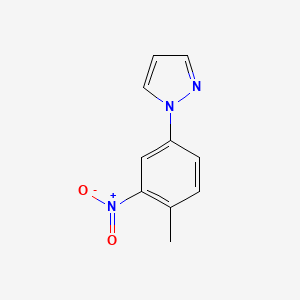
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride](/img/structure/B1379689.png)
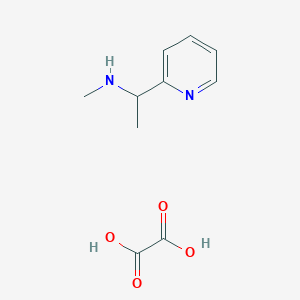
![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)

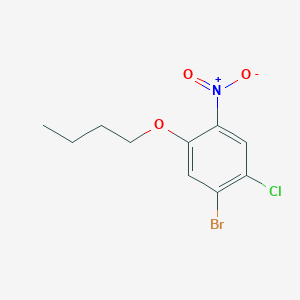
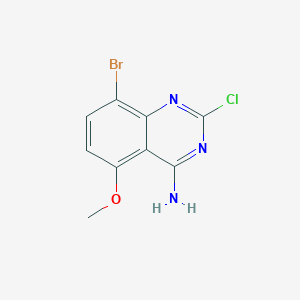
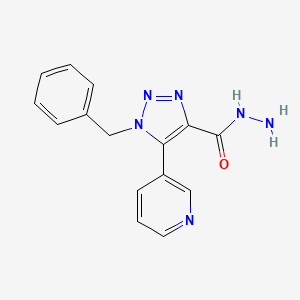
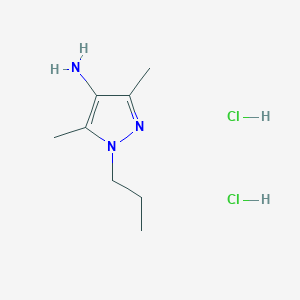
![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
